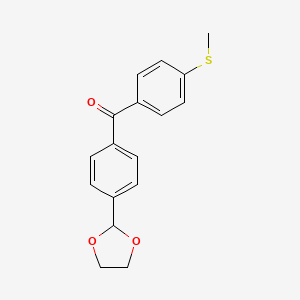

4-(1,3-dioxolan-2-yl)-4'-thiomethylbenzophenone

CAS No.: 898760-04-8

Cat. No.: VC2303894

Molecular Formula: C17H16O3S

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898760-04-8 |

|---|---|

| Molecular Formula | C17H16O3S |

| Molecular Weight | 300.4 g/mol |

| IUPAC Name | [4-(1,3-dioxolan-2-yl)phenyl]-(4-methylsulfanylphenyl)methanone |

| Standard InChI | InChI=1S/C17H16O3S/c1-21-15-8-6-13(7-9-15)16(18)12-2-4-14(5-3-12)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3 |

| Standard InChI Key | BWPSETVIBXYVNL-UHFFFAOYSA-N |

| SMILES | CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 |

| Canonical SMILES | CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 |

Introduction

Synthesis

The synthesis of 4-(1,3-dioxolan-2-yl)-4'-thiomethylbenzophenone typically involves multi-step organic reactions:

-

Formation of the Benzophenone Core:

-

A Friedel-Crafts acylation reaction is commonly used to synthesize benzophenones by reacting benzene derivatives with acyl chlorides in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

-

Attachment of the 1,3-Dioxolane Ring:

-

The dioxolane moiety is introduced through acetalization of a ketone group with ethylene glycol under acidic conditions.

-

-

Introduction of the Thiomethyl Group:

-

Thiomethylation is achieved by reacting the aromatic compound with methylthiolating agents such as dimethyl sulfoxide (DMSO) or methyl iodide in the presence of a base.

-

Photochemical Applications

Benzophenone derivatives are widely used as photoinitiators in polymer chemistry due to their ability to absorb UV light and generate reactive species (e.g., free radicals). The presence of the dioxolane ring enhances structural stability, making this compound suitable for:

-

UV-curable coatings.

-

Photopolymerization processes.

Pharmaceutical Potential

The thiomethyl group introduces sulfur-based reactivity that may contribute to biological activity:

-

Sulfur-containing compounds often exhibit antimicrobial or anticancer properties.

-

The benzophenone core has been explored for its potential as an antioxidant or anti-inflammatory agent.

Material Science

The compound's unique structure suggests potential use in:

-

Organic light-emitting diodes (OLEDs).

-

Photostabilizers for plastics and polymers.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure of 4-(1,3-dioxolan-2-yl)-4'-thiomethylbenzophenone:

-

NMR Spectroscopy: Proton () and carbon () NMR provide insights into the electronic environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for benzophenones at ~1700 cm).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume